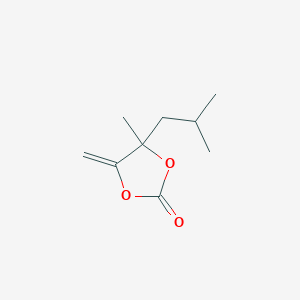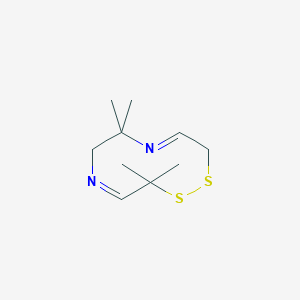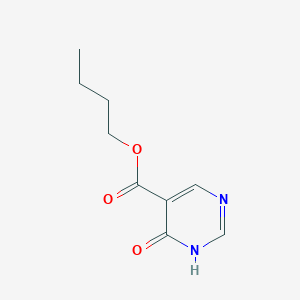![molecular formula C11H12NO2P B14362985 Ethyl [cyano(phenyl)phosphanyl]acetate CAS No. 90826-96-3](/img/structure/B14362985.png)
Ethyl [cyano(phenyl)phosphanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [cyano(phenyl)phosphanyl]acetate is an organic compound that contains a carboxylate ester and a nitrile group. This compound is known for its versatility in synthetic chemistry due to its multiple reactive centers, making it a valuable building block for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate.
Fischer Esterification: Cyanoacetic acid reacts with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid, to form ethyl cyanoacetate.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Industrial Production Methods: The industrial production of ethyl [cyano(phenyl)phosphanyl]acetate typically involves large-scale implementation of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl [cyano(phenyl)phosphanyl]acetate can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: This compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the nitrile and ester groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, cobalt(II) acetate tetrahydrate.
Reducing Agents: Lithium aluminum hydride, diisobutylaluminum hydride.
Catalysts: Phase transfer catalysts, strong mineral acids.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Alcohols or aldehydes.
Substitution: Different esters or amides.
Aplicaciones Científicas De Investigación
Ethyl [cyano(phenyl)phosphanyl]acetate is widely used in scientific research due to its versatility:
Biology: Its derivatives are used in biochemical studies and as intermediates in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of drugs and other therapeutic agents.
Industry: Used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl [cyano(phenyl)phosphanyl]acetate involves its reactive centers, which allow it to participate in various chemical reactions. The nitrile group can undergo nucleophilic addition, while the ester group can participate in hydrolysis and transesterification reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparación Con Compuestos Similares
Ethyl Cyanoacetate: Contains a nitrile and ester group, similar to ethyl [cyano(phenyl)phosphanyl]acetate.
Methyl Cyanoacetate: Another ester with a nitrile group, but with a methyl group instead of an ethyl group.
Phenyl Acetate: Contains a phenyl group and an ester group, but lacks the nitrile group.
Uniqueness: this compound is unique due to the presence of both a nitrile and a phenyl group, which provides it with distinct reactivity and versatility in synthetic applications compared to other similar compounds.
Propiedades
Número CAS |
90826-96-3 |
|---|---|
Fórmula molecular |
C11H12NO2P |
Peso molecular |
221.19 g/mol |
Nombre IUPAC |
ethyl 2-[cyano(phenyl)phosphanyl]acetate |
InChI |
InChI=1S/C11H12NO2P/c1-2-14-11(13)8-15(9-12)10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 |
Clave InChI |
RCUNCVXDZTVCCE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CP(C#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


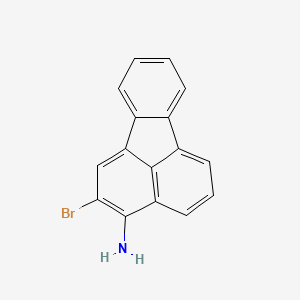
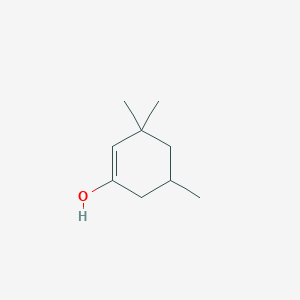
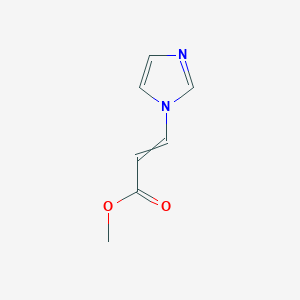
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
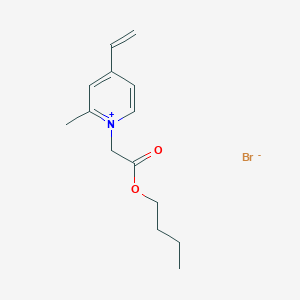
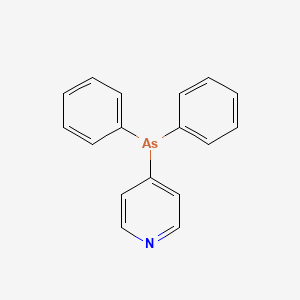
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)

![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)
